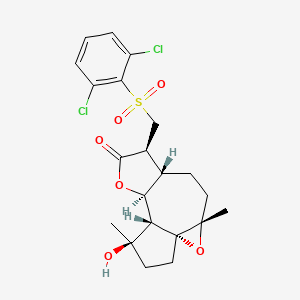![molecular formula C30H40FN7O4S B12384668 3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GLPG2737 is a potent type 2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It has been developed for the treatment of cystic fibrosis, a life-limiting autosomal recessive disorder caused by mutations in the CFTR protein. This compound is designed to improve the trafficking and function of the CFTR protein, thereby alleviating the symptoms of cystic fibrosis .
Vorbereitungsmethoden
The synthesis of GLPG2737 involves the identification and optimization of a new pyrazolol3,4-bl pyridine-6-carboxylic acid series. The synthetic route includes the replacement of the carboxylic acid group with acylsulfonamides and acylsulfonylureas to improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) and pharmacokinetic properties . The detailed reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
GLPG2737 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
GLPG2737 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationship of CFTR correctors.
Biology: It is used to investigate the cellular mechanisms of CFTR trafficking and function.
Industry: It is used in the development of new CFTR modulators and combination therapies.
Wirkmechanismus
GLPG2737 exerts its effects by correcting the folding and trafficking of the CFTR protein. It binds to the CFTR protein and stabilizes its structure, allowing it to reach the cell surface and function properly. The molecular targets and pathways involved include the CFTR protein itself and various chaperone proteins that assist in its folding and trafficking .
Vergleich Mit ähnlichen Verbindungen
GLPG2737 is unique among CFTR correctors due to its high potency and efficacy. Similar compounds include:
VX809: Another CFTR corrector with a different mechanism of action.
VX661: A CFTR corrector that works synergistically with other modulators.
GLPG2222: A type 1 corrector that also targets the CFTR protein
GLPG2737 stands out due to its ability to significantly enhance the activity of the CFTR protein when used in combination with other modulators .
Eigenschaften
Molekularformel |
C30H40FN7O4S |
|---|---|
Molekulargewicht |
613.7 g/mol |
IUPAC-Name |
3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C30H40FN7O4S/c1-35(2)43(40,41)34-30(39)25-19-26(37-15-11-22(12-16-37)36-17-13-24(42-3)14-18-36)27-28(20-5-4-6-20)33-38(29(27)32-25)23-9-7-21(31)8-10-23/h7-10,19-20,22,24H,4-6,11-18H2,1-3H3,(H,34,39) |
InChI-Schlüssel |
JPIAJLPRTOWAEC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)NC(=O)C1=NC2=C(C(=C1)N3CCC(CC3)N4CCC(CC4)OC)C(=NN2C5=CC=C(C=C5)F)C6CCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



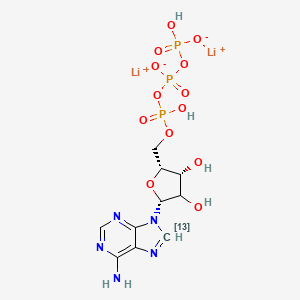

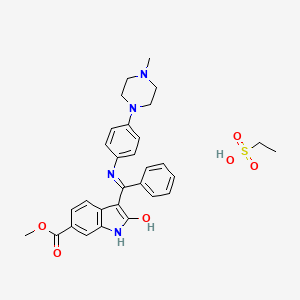
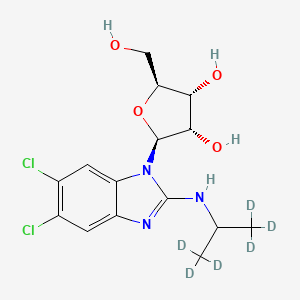


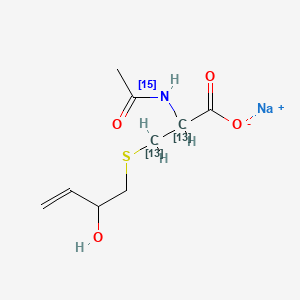
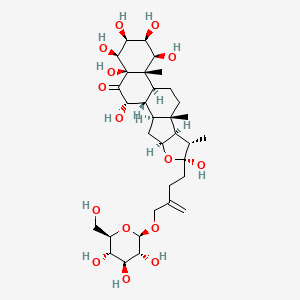
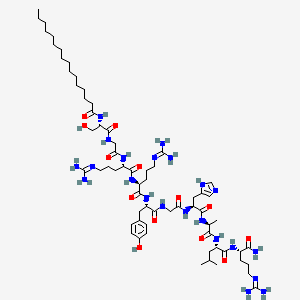
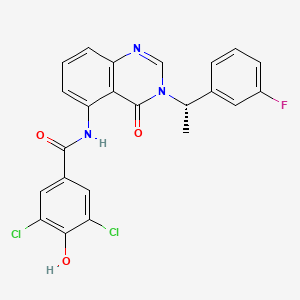
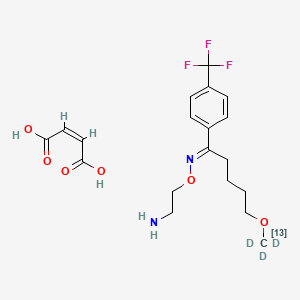
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide](/img/structure/B12384651.png)
